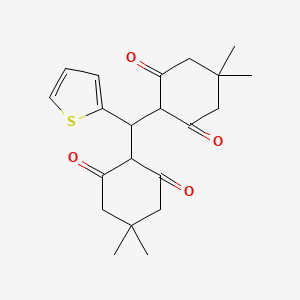![molecular formula C21H22N4O5 B5145432 1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5145432.png)
1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione, also known as MNPA, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. The 5-HT1A receptor is widely distributed in the brain and is involved in the regulation of mood, anxiety, and stress. This compound binds to the 5-HT1A receptor and blocks its activity, leading to an increase in serotonin release and subsequent activation of downstream signaling pathways. This results in the anxiolytic and antidepressant effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant effects in animal models. It also has potential applications in the treatment of schizophrenia. This compound has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is a region of the brain that is involved in the regulation of cognitive and emotional processes. This suggests that this compound may have cognitive-enhancing effects as well.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is its high selectivity for the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various diseases. However, this compound has a relatively short half-life, which can make it difficult to use in certain experiments. It also has low solubility in water, which can limit its use in in vitro experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione. One area of interest is its potential applications in the treatment of schizophrenia. This compound has been shown to have antipsychotic effects in animal models, and further research is needed to explore its potential as a therapeutic agent for this disorder. Another area of interest is the cognitive-enhancing effects of this compound. Further research is needed to explore the mechanisms underlying these effects and to determine whether this compound could be used to treat cognitive deficits in various diseases. Finally, the development of more efficient synthesis methods for this compound could increase its availability for research purposes.
Synthesemethoden
The synthesis of 1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione involves the reaction of 3-methoxybenzoyl chloride with 4-(4-nitrophenyl)piperazine in the presence of sodium hydride. The resulting intermediate is then treated with pyrrolidine-2,5-dione in the presence of triethylamine to obtain this compound. The overall yield of this synthesis method is around 40%, and the purity of the final product can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been studied for its potential therapeutic applications in various diseases, including depression, anxiety, and schizophrenia. It acts as a potent and selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-30-18-4-2-3-17(13-18)24-20(26)14-19(21(24)27)23-11-9-22(10-12-23)15-5-7-16(8-6-15)25(28)29/h2-8,13,19H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGOFFWCLDWCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 3-{[(3,4-dimethylphenyl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5145349.png)
![5,5'-[oxybis(4,1-phenylenecarbonylimino)]diisophthalic acid](/img/structure/B5145354.png)
![2,4-diiodo-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol](/img/structure/B5145358.png)
![N-(2-methoxyethyl)-N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-propanamine](/img/structure/B5145367.png)
![5-bromo-N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5145373.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5145380.png)
![1-(2-furoyl)-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5145391.png)
![1'-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5145396.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2-phenoxypropanamide](/img/structure/B5145404.png)
![4,4,7-trimethyl-8-nitro-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5145415.png)


![4-(1-benzyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5145452.png)
![methyl [6-bromo-4-(2-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)-1,4-dihydro-3(2H)-quinazolinyl]acetate](/img/structure/B5145457.png)